![molecular formula C14H12F3NO5 B2750336 Ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate CAS No. 882322-01-2](/img/structure/B2750336.png)

Ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

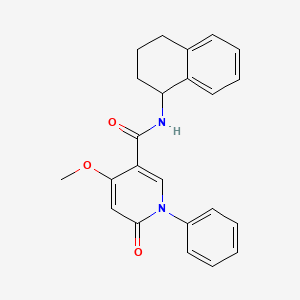

“Ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate” is a chemical compound with the molecular formula C14H12F3NO5 . It is an intermediate of furoquinolone .

Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains trifluoromethoxy and anilino functional groups .Physical And Chemical Properties Analysis

The average mass of “Ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate” is 331.244 Da and the monoisotopic mass is 331.066742 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Furan Derivatives Synthesis : Studies have shown the utility of strong bases in synthesizing various furan derivatives, highlighting the chemical flexibility and reactivity of furan compounds in organic synthesis. The mechanisms explored offer insights into the formation of complex molecules from simpler furan derivatives, suggesting potential pathways for the synthesis of compounds including Ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate (Horaguchi et al., 1983).

- Diketopyrrolopyrrole (DPP) Pigments : The use of esters, including structures similar to Ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate, in synthesizing DPP pigments showcases the compound's potential application in material science, particularly in the development of pigments and dyes with novel properties (Morton et al., 2005).

- Diels-Alder Reactions : Research on furan and its derivatives, including those structurally related to Ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate, has contributed significantly to the understanding of Diels-Alder reactions. These studies provide valuable information on the synthesis of complex heterocyclic compounds, highlighting the compound's potential in creating new materials and pharmaceuticals (Barlow et al., 1995).

Potential Applications in Medicinal Chemistry

- Heterocyclic Compound Synthesis : The versatility of furan derivatives in synthesizing heterocyclic compounds indicates the potential of Ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate in medicinal chemistry. Such compounds are crucial for developing novel therapeutic agents with targeted biological activities (Wang et al., 2012).

Antimicrobial and Antioxidant Activities

- Antimicrobial Activity : Some studies have explored the antimicrobial potential of furan derivatives, suggesting that Ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate could also possess antimicrobial properties, which could be beneficial in developing new antibiotics or antiseptic agents (Devi et al., 2010).

Wirkmechanismus

Target of Action

Similar compounds have shown anti-proliferative activity and induced apoptosis in promyelocytic leukemia hl-60 cells .

Mode of Action

It’s known that similar compounds can induce apoptosis in cancer cells . This process involves the activation of caspase-3, upregulation of Bax, an increase in intracellular Ca2+ and ROS production, and a decrease in mitochondrial membrane potential and Bcl-2 expression levels .

Biochemical Pathways

It’s known that similar compounds can affect the apoptosis pathway . This involves the activation of caspase-3, upregulation of Bax, an increase in intracellular Ca2+ and ROS production, and a decrease in mitochondrial membrane potential and Bcl-2 expression levels .

Result of Action

The compound has been shown to significantly reduce the proliferation of HL-60 cells and induce apoptosis in a concentration-dependent manner . This is associated with the activation of caspase-3, upregulation of Bax, an increase in intracellular Ca2+ and ROS production, and a decrease in mitochondrial membrane potential and Bcl-2 expression levels .

Action Environment

It’s known that similar compounds can exhibit anti-proliferative activity and induce apoptosis in promyelocytic leukemia hl-60 cells .

Eigenschaften

IUPAC Name |

ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO5/c1-2-21-13(20)11-10(19)7-22-12(11)18-8-3-5-9(6-4-8)23-14(15,16)17/h3-6,18H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNBLMHHTRKOLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OCC1=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{2-[(4,6-dimethylpyrimidin-2-yl)thio]ethyl}-3-methyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2750253.png)

![5-Chloro-3-(3-methyl-benzyl)-[1,2,4]thiadiazole](/img/structure/B2750256.png)

![4-isopropoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2750259.png)

![2-ethoxy-6-methyl-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2750263.png)

![Ethyl 2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)hexanoate](/img/structure/B2750264.png)

![Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate](/img/structure/B2750266.png)

![1-(Chloromethyl)-3-[(2,5-difluorophenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2750267.png)

![N-(2-chlorophenyl)-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2750269.png)

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B2750272.png)